molecular formula C13H18N4O3 B2380924 5-((1-methoxypropan-2-yl)amino)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione CAS No. 946203-41-4

5-((1-methoxypropan-2-yl)amino)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

Cat. No. B2380924
CAS RN: 946203-41-4
M. Wt: 278.312
InChI Key: JVSNXKIOMMCTRX-UHFFFAOYSA-N
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Description

The compound “5-((1-methoxypropan-2-yl)amino)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione” is a pyrimidine derivative . Pyrimidines are nitrogen-containing heterocyclic aromatic compounds that occur widely in nature and have attracted tremendous attention due to their wide usage in medicinal chemistry research .


Synthesis Analysis

The synthesis of pyrimidine derivatives often involves reactions between primary amines, nitroethene derivatives, and barbituric acid as an enolizable C–H-activated compound . This reaction shows attractive characteristics, such as substrate availability, good yields, existence of numerous hydrogen-bonding possibilities in product, and its mild conditions in ethanol media .


Molecular Structure Analysis

The molecular structure of pyrimidine derivatives can be analyzed using various spectroscopic techniques. For instance, ATR-FTIR can provide information about the stretching frequencies of different functional groups present in the molecule . NMR spectroscopy can provide detailed information about the hydrogen and carbon atoms in the molecule .


Chemical Reactions Analysis

The chemical reactions involving pyrimidine derivatives can be complex and varied. For instance, it has been found that certain pyrimidine derivatives can undergo isomerization to form more stable compounds through tandem ring opening and ring closure reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives can be determined using various techniques. For instance, the yield and melting point of the compound can be determined experimentally . Spectroscopic techniques like ATR-FTIR and NMR can provide information about the functional groups present in the molecule and their interactions .

Scientific Research Applications

Chemical Synthesis and Molecular Structure

  • The study of novel synthetic routes and chemical transformations is a primary application. For instance, research has focused on synthesizing novel heterocyclic compounds derived from similar molecular structures, exploring their synthesis through reactions involving amino-thiouracil derivatives or through condensation reactions involving aldehydes, amines, and barbituric acids. These synthetic pathways are crucial for creating compounds with potential biological activities (A. Abu‐Hashem et al., 2020; J. N. Low et al., 2004).

Biological Activities and Pharmacological Applications

  • The synthesis and exploration of biological activities represent another key application. Many studies involve synthesizing pyrimidine derivatives and evaluating their antimicrobial, anti-inflammatory, and antiviral activities. These activities suggest the potential for developing new therapeutic agents based on pyrimidine structures, highlighting the importance of structural modifications to enhance biological efficacy (W. El‐Sayed et al., 2009; S. Alwan et al., 2014).

Material Science and Optical Applications

  • In material science, the synthesis of pyrimidine derivatives with specific functional groups has been explored for their potential in optical, nonlinear optical (NLO), and drug discovery applications. Such compounds exhibit promising NLO properties, making them candidates for NLO device fabrications, demonstrating the versatility of pyrimidine derivatives in both biological and material science applications (B. Mohan et al., 2020).

Future Directions

The future directions in the research of pyrimidine derivatives could involve the exploration and design of new heterocyclic compounds as biologically active agents with wide therapeutic implications . This could include the development of more effective pyrimidine-based drugs for fighting diseases .

properties

IUPAC Name

5-(1-methoxypropan-2-ylamino)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N4O3/c1-8(7-20-4)15-9-5-6-14-11-10(9)12(18)17(3)13(19)16(11)2/h5-6,8H,7H2,1-4H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVSNXKIOMMCTRX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(COC)NC1=C2C(=NC=C1)N(C(=O)N(C2=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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